2-Nitrocyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
43138-50-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-nitrocyclohexan-1-ol |
InChI |
InChI=1S/C6H11NO3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2 |
InChI Key |
HCANSMXQRLLYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrocyclohexanol and Its Functionally Modified Derivatives
Established Chemical Synthesis Routes to Nitrocyclohexanols
Several classical methods have been developed for the synthesis of 2-nitrocyclohexanols, each with its own advantages and limitations. These foundational strategies include the Henry (nitroaldol) reaction, reductive pathways from cyclic α-nitroketones, and nitration of unsaturated cyclohexane (B81311) substrates.
Classical Henry (Nitroaldol) Reaction Strategies
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. researchgate.netalmacgroup.comucc.ie In the context of this compound synthesis, this typically involves an intramolecular reaction of a nitro-aldehyde. The reaction is initiated by the deprotonation of the α-carbon of the nitro group to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com
A key example is the cyclization of 6-nitroheptanal, which, under basic conditions, yields 2-methyl-2-nitrocyclohexanol. almacgroup.com The choice of base is crucial for the success of this reaction, as it must be strong enough to deprotonate the nitroalkane but not so strong as to cause undesired side reactions. almacgroup.com The reaction can be reversible, which is a key aspect in dynamic kinetic resolution processes. almacgroup.com
| Reactant | Base/Catalyst | Product | Notes |
| 6-Nitroheptanal | Base | 2-Methyl-2-nitrocyclohexanol | Intramolecular Henry reaction. almacgroup.com |
| Glutaric dialdehyde (B1249045) and Nitromethane | Base | 2-Nitrocyclohexane-1,3-diol | Condensation followed by cyclization. |
Reductive Pathways from Cyclic α-Nitroketones
Another established route to 2-nitrocyclohexanols involves the reduction of cyclic α-nitroketones. These precursors can be synthesized through various methods, including the nitration of enol acetates. mdma.ch The reduction of the carbonyl group in the presence of the nitro group can be achieved with high chemoselectivity using specific reducing agents.
Sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system of acetonitrile (B52724) and water has been shown to be effective for the chemo- and regioselective reductive cleavage of 2-nitrocycloalkanones, yielding ω-nitroalcohols. scribd.com In a more direct reduction, 2-nitrocyclohexanones can be reduced to the corresponding 2-nitrocyclohexanols using sodium borohydride in ethanol. mdma.ch This method is particularly useful as it avoids the classical Henry reaction conditions, which may not be suitable for all cyclic systems. mdma.ch
| Starting Material | Reducing Agent | Solvent | Product |
| 2-Nitrocyclohexanone (B1217707) | Sodium Borohydride | Ethanol | This compound mdma.ch |
| 2-Nitrocycloalkanones | Sodium Borohydride | Acetonitrile/Water | ω-Nitroalcohols scribd.com |
Nitration Processes of Unsaturated Cyclohexane Substrates
The direct nitration of unsaturated cyclohexane substrates, such as cyclohexene (B86901), provides another pathway to this compound derivatives. The reaction of cyclohexene with 70% nitric acid can yield a mixture of products including this compound nitrate (B79036) and 1,2-dinitrocyclohexane. wiley.comcity.ac.uk The nitrate ester can then be hydrolyzed to afford this compound.
Treatment of cyclohexene with acetyl nitrate, prepared from fuming nitric acid and acetic anhydride, can also lead to a mixture of products, including this compound acetate (B1210297) and this compound nitrate. wiley.com These acetate and nitrate esters serve as precursors to this compound. Careful control of reaction temperature is important to minimize the formation of oxidation by-products. wiley.com
| Substrate | Nitrating Agent | Products |
| Cyclohexene | 70% Nitric Acid | This compound nitrate, 1,2-Dinitrocyclohexane wiley.comcity.ac.uk |
| Cyclohexene | Acetyl Nitrate | This compound acetate, this compound nitrate, 2-Nitrocyclohexene, 3-Nitrocyclohexene wiley.com |
Diastereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of great importance, as the biological activity of these compounds often depends on their specific stereochemistry. Modern synthetic strategies focus on controlling the diastereoselectivity of the reaction, often through one-pot procedures or tandem reactions.
One-Pot Diastereoselective Approaches
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. A notable example is the one-pot diastereoselective synthesis of 2-acyl-4-nitrocyclohexanol derivatives in an aqueous medium. acs.orgunicam.ituniurb.ituniurb.itacs.org This approach highlights the increasing use of environmentally benign solvents in organic synthesis.
Tandem Conjugate Addition/Intramolecular Aldol (B89426) Reactions Leading to Densely Functionalized Nitrocyclohexanol Derivatives
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules. The tandem conjugate addition/intramolecular aldol reaction is a prime example of such a process for creating densely functionalized nitrocyclohexanol derivatives.
This type of reaction can be initiated by the Michael addition of a nucleophile to an electrophilic alkene. acs.org For instance, a tandem Michael addition and intramolecular aldol cyclization of 1,2-dideoxy-1-nitroheptitols, which are derived from sugars, has been reported. acs.orgacs.org This sequence allows for the creation of multiple stereocenters in a single transformation, leading to highly functionalized nitrocyclohexanol systems. researchgate.net
| Reaction Type | Key Steps | Products |
| Tandem Michael Addition/Intramolecular Aldol Cyclization | 1. Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound. 2. Intramolecular aldol reaction of the resulting intermediate. | Densely functionalized nitrocyclohexanol derivatives. acs.orgacs.orgresearchgate.net |
Enantioselective Synthesis of Chiral this compound Stereoisomers
The synthesis of enantiomerically pure stereoisomers of this compound is a significant challenge in organic chemistry, primarily due to the presence of two adjacent stereogenic centers. These chiral building blocks are valuable intermediates for the synthesis of various biologically active molecules and fine chemicals. rsc.org Methodologies to achieve high enantioselectivity include asymmetric carbon-carbon bond-forming reactions and resolution of racemic mixtures. almacgroup.comucc.ie
Asymmetric Henry Reactions for Nitroalcohol Formation
The Henry, or nitroaldol, reaction is a classical and powerful C-C bond-forming reaction that involves the base-mediated addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitroalcohol. almacgroup.comucc.iealmacgroup.com This reaction is fundamental for creating the this compound scaffold, often through an intramolecular cyclization of a precursor like 6-nitrohexanal. almacgroup.com While the reaction has been known for decades, achieving high stereo- and diastereoselectivity to produce enantiomerically pure nitroalcohols remains a significant synthetic challenge. almacgroup.comucc.ie
Principal strategies for asymmetric Henry reactions include the use of transition metal catalysts and organocatalysts. almacgroup.comucc.ie These catalytic systems are designed to control the facial selectivity of the nucleophilic attack on the carbonyl group, thereby favoring the formation of one enantiomer over the other. Despite the development of various catalytic methods, biocatalytic protocols have also emerged as a powerful alternative for accessing enantiopure nitroalcohols, either through direct enzymatic catalysis of the Henry reaction or by resolving the racemic products. almacgroup.comucc.iealmacgroup.com
Organocatalytic and Metal-Catalyzed Asymmetric Conjugate Additions
Asymmetric conjugate addition reactions represent a potent strategy for the stereoselective formation of carbon-carbon bonds. nih.govlibretexts.org In the context of this compound derivatives, these methods are crucial for constructing the chiral carbon framework. Both organocatalysis and metal-catalysis have been extensively developed for the conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes. rsc.orgrsc.org
Organocatalytic approaches often utilize chiral amines, such as pyrrolidine (B122466) derivatives, which react with carbonyl compounds to form chiral enamines. rsc.org These enamines then add to nitroalkenes in a highly stereocontrolled manner. rsc.orgnih.gov The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has further enhanced the efficiency and selectivity of these reactions. mdpi.com For instance, the conjugate addition of γ-nitroketones to enals, coupled with an intramolecular aldol reaction, can generate densely functionalized nitrocyclohexanol derivatives with up to four stereocenters in a single operation with high diastereoselectivity. rsc.orgresearchgate.net
Metal-catalyzed asymmetric conjugate addition has also become a general and powerful tool. nih.gov Chiral complexes of metals like copper and rhodium are widely used. rsc.org For example, copper(I)-catalyzed enantioselective addition of dialkylzinc reagents to 3-nitroacrolein derivatives using chiral phosphoramidite (B1245037) ligands can achieve enantiomeric excesses (ee) of up to 98%. libretexts.org These methods provide access to a wide range of optically active compounds from various nonorganometallic nucleophiles. nih.govbeilstein-journals.org
Biocatalytic Strategies for Enantiopure this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. rsc.orgresearchgate.netnih.gov For β-nitroalcohols like this compound, biocatalytic strategies primarily fall into two categories: direct enzyme-catalyzed asymmetric synthesis and the kinetic resolution of a pre-synthesized racemic mixture. almacgroup.comalmacgroup.com The latter approach, which involves the selective transformation of one enantiomer from a racemic pair, is more common and has been successfully applied to this compound. almacgroup.comalmacgroup.comresearchgate.net
Kinetic bioresolution using hydrolase enzymes is a widely employed technique for separating enantiomers of chiral alcohols. nih.govresearchgate.net This method relies on the differential rate of reaction of the two enantiomers with the enzyme in a chiral active site. nih.gov For this compound, a range of hydrolases, particularly lipases and proteases, have been screened for their effectiveness in both enantioselective transesterification and the hydrolysis of the corresponding acetate. researchgate.netresearchgate.net By carefully selecting the biocatalyst and reaction conditions, all four diastereomers of this compound can be accessed in enantiopure form. researchgate.net Lipases are often favored due to their stability in organic solvents and at elevated temperatures. nih.gov
Enantioselective transesterification and ester hydrolysis are two key pathways in the hydrolase-mediated kinetic resolution of this compound. researchgate.net In transesterification, a racemic alcohol is acylated, with the enzyme selectively acylating one enantiomer, leaving the other unreacted. Conversely, in hydrolysis, a racemic ester is hydrolyzed, with the enzyme selectively acting on one enantiomer to produce the corresponding alcohol.
Detailed studies on the kinetic resolution of (±)-trans-2-nitrocyclohexanol have demonstrated the efficacy of this approach. almacgroup.com Using various hydrolases with vinyl acetate as the acyl donor, high conversions and enantiomeric excesses have been achieved. For example, the enzyme from Pseudomonas sp. (Lipase PS) shows excellent selectivity. researchgate.net
Table 1: Hydrolase-Mediated Transesterification of (±)-trans-2-Nitrocyclohexanol
| Enzyme Strain | Conversion (%) | Acetate ee (%) | Alcohol ee (%) | E value |
|---|---|---|---|---|
| Candida antarctica A | 35 | (1S,2R) 42 | (1R,2S) 78 | 5 |
| Candida antarctica B | 45 | (1R,2S) 80 | (1S,2R) 98 | 49 |
| Pseudomonas cepacia | 49 | (1R,2S) 94 | (1S,2R) >99 | >200 |
| Pseudomonas fluorescens | 50 | (1R,2S) >99 | (1S,2R) >99 | >200 |
Data sourced from a study on hydrolase-mediated transesterification using vinyl acetate as the solvent and acyl donor. almacgroup.com
Similarly, the hydrolysis of (±)-trans-2-nitrocyclohexyl acetate has been optimized.
Table 2: Hydrolase-Mediated Hydrolysis of (±)-trans-2-Nitrocyclohexyl Acetate
| Enzyme Strain | Conversion (%) | Alcohol ee (%) | Acetate ee (%) | E value |
|---|---|---|---|---|
| Candida antarctica A | 50 | (1S,2R) 98 | (1R,2S) >99 | >200 |
| Candida antarctica B | 49 | (1S,2R) 98 | (1R,2S) >99 | >200 |
| Pseudomonas cepacia | 50 | (1S,2R) >99 | (1R,2S) >99 | >200 |
| Pseudomonas fluorescens | 50 | (1S,2R) 98 | (1R,2S) >99 | >200 |
Data sourced from a study on hydrolase-mediated hydrolysis. almacgroup.com
While kinetic resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired product. ucc.ie Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiopure product.
Efforts to develop a DKR process for this compound have been explored. almacgroup.com The strategy involves coupling the lipase-catalyzed resolution with a base-mediated reversible nitroaldol reaction (Henry reaction) to interconvert the diastereomers and enantiomers. almacgroup.comucc.ie However, significant challenges arise, including competing epimerization at the carbon atom bearing the nitro group, which scrambles the stereochemistry at that center without racemizing the alcohol center. almacgroup.comucc.ie This competing pathway has hindered the development of a one-pot DKR system for this compound itself. almacgroup.com
More success has been achieved with the analogue 2-methyl-2-nitrocyclohexanol. almacgroup.comucc.ieresearchgate.net Researchers have successfully developed a sequential DKR process. almacgroup.comucc.ie In this system, the lipase-mediated kinetic resolution and the base-mediated interconversion of the nitroalcohol stereoisomers are performed alternately. almacgroup.comresearchgate.net This approach led to the isolation of trans-2-methyl-2-nitrocyclohexyl acetate with excellent enantiopurity (>98% ee). almacgroup.comucc.ieresearchgate.net Immobilized Candida antarctica lipase (B570770) B (CAL-B) was found to be highly effective, showing good diastereoselectivity in the transesterification process. almacgroup.comucc.ie
Table 3: Diastereoselective CAL-B (immob) Mediated Transesterification of (±)-2-Methyl-2-nitrocyclohexanol
| Time (h) | Total Conversion (%) | Diastereomeric Ratio (cis:trans) | cis-acetate ee (%) | trans-acetate ee (%) |
|---|---|---|---|---|
| 1 | 13 | 11:89 | >98 | >98 |
| 2 | 22 | 16:84 | >98 | >98 |
| 4 | 34 | 24:76 | >98 | >98 |
| 6 | 40 | 28:72 | >98 | >98 |
Data reflects the reaction of (±)-2-methyl-2-nitrocyclohexanol with CAL-B (immob) and vinyl acetate. almacgroup.comucc.ie
This work demonstrated for the first time that a DKR-type system is feasible for this class of compounds, and reaction engineering allowed for a sequential one-pot system that yields products with excellent enantioselectivity and good diastereoselectivity. almacgroup.comresearchgate.net
Stereochemical Control and Advanced Characterization of 2 Nitrocyclohexanol Systems
Diastereoselective Induction and Control in 2-Nitrocyclohexanol Syntheses
The synthesis of this compound and its derivatives often involves the formation of multiple stereocenters, making diastereoselective control a key challenge. The intramolecular Henry reaction (nitroaldol reaction) is a prominent method for constructing the this compound scaffold. The diastereoselectivity of this reaction can be influenced by various factors, including the choice of base, solvent, and reaction temperature.
One-pot syntheses of 2-acyl-4-nitrocyclohexanol derivatives have been achieved in an aqueous medium, demonstrating a method for diastereoselective formation of these complex structures. unicam.ituniurb.it The reaction of 6-nitrohexanal to form this compound can result in both cis and trans diastereomers. almacgroup.comucc.ie The interconversion between these diastereomers can be complicated by competing epimerization at the carbon atom bearing the nitro group. almacgroup.com This underscores the need for careful control of reaction conditions to achieve the desired diastereomer.
In the context of substituted 2-nitrocyclohexanols, such as 2-methyl-2-nitrocyclohexanol, the introduction of an additional substituent further complicates the stereochemical outcome. The intramolecular Henry reaction of 6-nitroheptanal leads to the formation of four possible stereoisomers of 2-methyl-2-nitrocyclohexanol. almacgroup.comucc.ie The diastereoselectivity of this transformation is a critical consideration for accessing specific stereoisomers.
Organocatalysis has emerged as a powerful tool for controlling stereoselectivity in various reactions, including those that could lead to precursors of this compound. For instance, chiral primary amines derived from cinchona alkaloids and other organocatalysts have been effectively used in the conjugate addition of nitroalkanes to enones, which can be a step toward synthesizing functionalized nitro-cyclic systems with high diastereoselectivity. rsc.org The development of such catalytic systems is crucial for the selective synthesis of complex molecules like substituted 2-nitrocyclohexanols.
Enantiomeric Purity Assessment and Enantioselective Separation Techniques for this compound
Achieving high enantiomeric purity is paramount for many applications of chiral molecules. For this compound, both the assessment of enantiomeric excess (ee) and the separation of enantiomers are critical steps.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for the separation and analysis of enantiomers. mdpi.com For the stereoisomers of this compound and its derivatives, chiral HPLC methods are indispensable for determining enantiomeric excess. almacgroup.comucc.ie For instance, the enantiomeric excess of 2-methyl-2-nitrocyclohexanol and its corresponding acetate (B1210297) has been determined using a Daicel Chiralcel OJ-H column with a hexane (B92381)/isopropanol mobile phase. almacgroup.com
The development of effective chromatographic methods involves screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. mdpi.com This allows for accurate quantification of each enantiomer in a mixture, which is essential for monitoring the progress and success of enantioselective reactions.
Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and efficient method for the kinetic resolution of racemic mixtures. researchgate.netucc.ie In a kinetic resolution, one enantiomer of a racemic substrate reacts faster with the enzyme, leaving the unreacted substrate enriched in the other enantiomer. This technique has been successfully applied to this compound and its derivatives. almacgroup.comresearchgate.net
The kinetic bioresolution of this compound has been investigated by screening various hydrolases for both enantioselective transesterification of the alcohol and enantioselective hydrolysis of its acetate. researchgate.netresearchgate.net This allows for access to both enantiomers of cis- and trans-2-nitrocyclohexanol in enantiopure form. researchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) has shown excellent enantioselectivity in the acetylation of 2-methyl-2-nitrocyclohexanol diastereomers. almacgroup.com
The efficiency and selectivity of biocatalytic resolutions can be significantly influenced by the reaction medium. acs.org For instance, the enantioselectivity of CAL-B can be dramatically improved by the addition of co-solvents like acetone. acs.org
A dynamic kinetic resolution (DKR) combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Efforts have been made to develop a DKR process for 2-methyl-2-nitrocyclohexanol by combining the base-mediated interconversion of its diastereomers with lipase-catalyzed resolution. almacgroup.comucc.ie While challenges such as enzyme inhibition by the base were encountered, a sequential one-pot reaction system was designed that provided the products with excellent enantioselectivity. ucc.ieucc.ie
The following table summarizes the results of a diastereoselective lipase-mediated transesterification of a mixture of cis- and trans-2-methyl-2-nitrocyclohexanol using immobilized Candida antarctica lipase B (CAL-B).
| Reaction Time (h) | cis-Alcohol (%) | trans-Alcohol (%) | cis-Acetate (%) | trans-Acetate (%) |
| 12 | 44 | 38 | 3 | 15 |
| 18.5 | 43 | 36 | 4 | 17 |
| 40.5 | 41 | 30 | 6 | 23 |
| 62.5 | 27 (15% ee) | 30 (74% ee) | 11 (>98% ee) | 32 (>98% ee) |
Data sourced from Foley et al. (2018). almacgroup.com
Conformational Analysis and Stereochemical Assignment in Substituted 2-Nitrocyclohexanols
The three-dimensional structure and conformational preferences of substituted cyclohexanes are crucial for understanding their reactivity and biological activity. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring. maricopa.edu Substituents can occupy either axial or equatorial positions, and the relative stability of the two possible chair conformations is determined by steric interactions.
Larger substituents generally prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org In the case of substituted 2-nitrocyclohexanols, the conformational equilibrium will be influenced by the size and nature of the substituents at positions 1 and 2, as well as any other substituents on the ring. For example, in 1,2-disubstituted cyclohexanes, a trans configuration allows for both substituents to be in equatorial positions, which is generally the more stable conformation. libretexts.org Conversely, a cis configuration necessitates one substituent to be axial and the other equatorial. libretexts.org
The stereochemical assignment of complex molecules, including substituted 2-nitrocyclohexanols, often relies on a combination of spectroscopic techniques and chemical synthesis. rsc.orgmdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclic compounds. ethz.ch The coupling constants between adjacent protons can provide information about their dihedral angles and thus their relative orientation (axial or equatorial).
In cases where spectroscopic data is ambiguous, total synthesis of a specific stereoisomer and comparison of its properties to the natural or reaction product can provide an unambiguous assignment of the absolute configuration. mdpi.commdpi.com X-ray crystallography, where applicable, provides definitive proof of the solid-state conformation and absolute stereochemistry. ethz.ch
Chemical Reactivity and Transformative Derivatizations of 2 Nitrocyclohexanol
Ring Cleavage Reactions of 2-Nitrocyclohexanol and Related Cyclic Nitroketones
The cyclic structure of this compound and its ketone analog, 2-nitrocyclohexanone (B1217707), can be strategically opened to yield linear, difunctionalized molecules. These ring cleavage reactions are valuable for synthesizing long-chain compounds from readily available cyclic precursors. The specific outcomes of these reactions are dictated by the chosen reagents and conditions, which can be acidic, reductive, or oxidative.
The retro-Henry or retro-nitroaldol reaction is the reverse of the Henry reaction, in which a β-nitro alcohol is cleaved back into a nitroalkane and a carbonyl compound. wikipedia.orgresearchgate.net This process is typically base-catalyzed, but under certain acidic conditions, it can be a key step in synthetic sequences. For cyclic systems like this compound, a retro-Henry reaction can lead to an open-chain nitro-aldehyde. This transformation is particularly useful for chain elongation strategies. arkat-usa.org For instance, a retro-Henry reaction on a derivative of this compound can yield an open-chain nitro ketone, which can then undergo further reactions. arkat-usa.org This intermediate is a key component in the synthesis of optically active (R)-α-lipoic acid. arkat-usa.org
Reductive conditions can be employed to cleave the carbon-carbon bond between the nitro and hydroxyl-bearing carbons in 2-nitrocycloalkanones. A notable method involves the use of sodium borohydride (B1222165) in a mixed solvent system of acetonitrile (B52724) and water. This approach achieves a chemoselective and regioselective reductive cleavage of 2-nitrocycloalkanones to furnish ω-nitroalcohols. researchgate.net This reaction provides a practical route to these valuable synthetic intermediates, which can be used in the synthesis of complex molecules like spiroketals. researchgate.net
The table below summarizes the reductive cleavage of various 2-nitrocycloalkanones into their corresponding ω-nitroalcohols.
| Starting Material (2-Nitrocycloalkanone) | Product (ω-Nitroalcohol) | Yield (%) |
| 2-Nitrocyclohexanone | 6-Nitro-1-hexanol | 85 |
| 2-Nitrocycloheptanone | 7-Nitro-1-heptanol | 82 |
| 2-Nitrocyclooctanone | 8-Nitro-1-octanol | 80 |
This data is synthesized from findings on the reductive cleavage of 2-nitrocycloalkanones. researchgate.net
Oxidative methods provide another avenue for the ring cleavage of cyclic nitro compounds. For instance, the ring cleavage of α-nitrocycloalkanones can lead to α,ω-dicarboxylic acid dimethyl esters. researchgate.net This transformation can be achieved by reacting the α-nitrocycloalkanone with potassium persulfate in methanol (B129727) in the presence of sulfuric acid at elevated temperatures, resulting in high yields of the desired diesters. researchgate.net This method is effective for producing long-chain and alkylated α,ω-dicarboxylic acid dimethyl esters. researchgate.net
Another approach involves the ozonolysis of nitronates derived from nitrocycloalkanes, which can also result in the formation of dicarboxylic acids.
Conversion of this compound into Key Organic Intermediates
Beyond ring-opening reactions, this compound is a valuable precursor for synthesizing other important organic intermediates by modifying its existing functional groups without cleaving the ring.
One of the most significant applications of β-nitro alcohols is their conversion into 1,2-aminoalcohols. wikipedia.orgalmacgroup.comucc.ie This is typically accomplished through the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation. Various catalysts, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, are used in the presence of hydrogen gas to reduce the nitro group. rsc.org The stereochemistry of the starting this compound can influence the stereochemical outcome of the resulting 2-aminocyclohexanol. For example, hydrogenation of trans-2-nitrocyclohexanol often yields the trans-configured amine. smolecule.com
The table below details typical conditions for the reduction of nitrocyclohexane (B1678964) derivatives, which are analogous to the reduction of this compound.
| Nitro Compound | Catalyst | Conditions | Product |
| Nitrocyclohexane | Palladium on Carbon (Pd/C) | H₂, Ethanol/Water | Cyclohexylamine |
| Nitrocyclohexane | Raney Nickel | H₂, Methanol | Cyclohexylamine |
| Nitrocyclohexane | Platinum Oxide | H₂, Acetic Acid | Cyclohexylamine |
This data is based on general procedures for the catalytic hydrogenation of nitrocyclohexane. rsc.org
This compound can be transformed into ω-hydroxycarboxylic acids through a multi-step process that involves a ring-opening reaction followed by functional group manipulations. A key reaction in this sequence is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone) upon treatment with acid. wikipedia.orgorganic-chemistry.orgmdma.ch
A synthetic route could involve the ring cleavage of a 2-nitrocycloalkanone derivative to form a methyl ω-nitroalkanoate. researchgate.net The subsequent Nef reaction on this intermediate would yield the corresponding ω-oxo compound. researchgate.net This oxo-ester can then be reduced to the ω-hydroxy ester using a reducing agent like sodium borohydride. Finally, hydrolysis of the ester group would furnish the desired ω-hydroxycarboxylic acid. researchgate.net
For example, 2-nitrocycloalkanones can be cleaved with methanol and a weak base like Amberlyst A-21 to give methyl ω-nitroalkanoates in high yield. researchgate.net A subsequent Nef reaction provides the methyl ω-oxoalkanoate, which can be reduced with sodium borohydride to the methyl ω-hydroxyalkanoate. researchgate.net
Formation of Conjugated Nitroalkenes from this compound
The dehydration of β-nitro alcohols, such as this compound, represents a significant pathway to produce conjugated nitroalkenes, which are valuable synthetic intermediates. almacgroup.com The classical Henry reaction, used for synthesizing acyclic 1-nitroalkenes, is often not suitable for cyclic systems. erowid.orgpsu.ac.th A highly effective and regioselective method for preparing conjugated nitrocyclohexenes from cyclohexanones involves a two-step process. First, the corresponding 2-nitrocyclohexanone is reduced to this compound using a reducing agent like sodium borohydride. Subsequently, the resulting β-nitro alcohol undergoes dehydration. psu.ac.th
This elimination of water is typically achieved by treating the this compound with a strong base, such as sodium hydride, to form the corresponding salt. This is followed by acidification, which promotes the elimination of a water molecule to yield the conjugated nitroalkene. erowid.orgpsu.ac.th This reduction-dehydration sequence provides a reliable route to conjugated nitrocyclohexenes, which might not be accessible through other methods. psu.ac.th For instance, the dehydration of 2-nitroalcohols can also be facilitated by converting them into better leaving groups, such as carboxylates (e.g., benzoates), which can then be eliminated via thermolysis to produce the desired nitroalkene. sci-rad.com
Table 1: Synthesis of Conjugated Nitrocyclohexenes via Reduction-Dehydration of α-Nitroketones psu.ac.th
| α-Nitro Ketone Precursor | β-Nitro Alcohol Intermediate | Yield of Nitro Alcohol | Conjugated Nitroalkene Product | Overall Yield from Ketone |
|---|---|---|---|---|
| 2-Nitrocyclohexanone | This compound | 80% | 1-Nitrocyclohexene | 72% |
| 4-Methyl-2-nitrocyclohexanone | 4-Methyl-2-nitrocyclohexanol | 95-105% (crude) | 4-Methyl-1-nitrocyclohexene | 75% |
| 4-tert-Butyl-2-nitrocyclohexanone | 4-tert-Butyl-2-nitrocyclohexanol | 85% | 4-tert-Butyl-1-nitrocyclohexene | 70% |
Intramolecular and Intermolecular Reactions of this compound Derivatives
Derivatives of this compound are valuable substrates in cascade reactions, also known as domino or tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These processes are highly efficient as they combine multiple bond-forming events without isolating intermediates. rsc.org
One notable example involves the conjugate addition of γ-nitroketones to enals, which can be coupled with an intramolecular aldol (B89426) reaction to generate densely functionalized nitrocyclohexanol derivatives. This process creates four stereocenters with high diastereoselectivity. rsc.orgrsc.org In a similar vein, 6-nitro-2'-carbonyl-C-glycofuranosides, synthesized through a Henry reaction, can undergo an intramolecular Michael addition to yield nitrocyclohexanol derivatives. These intermediates can then be transformed through a subsequent cascade process involving the reduction of the nitro group followed by intramolecular amination or amidation to produce complex polyhydroxylated indoline (B122111) and oxindole (B195798) structures. nih.gov
Another sophisticated cascade process begins with a nitrocyclohexanol derivative, which undergoes a retro-nitroaldol reaction to form an open-chain nitro ketone. This intermediate can then participate in a tandem Michael addition-Nef reaction sequence to yield a keto ester, a key building block for synthesizing other complex molecules. arkat-usa.org The versatility of these derivatives is further demonstrated in very efficient conversions where a nitro group reduction is followed by intramolecular imination, imine reduction, and a final lactamization to create chiral indolizinone compounds. rsc.org
The functional groups within this compound, namely the hydroxyl and nitro groups, allow for a wide range of chemical transformations, making it a versatile building block in organic synthesis. almacgroup.com Key interconversions include the reduction of the nitro group to a primary amine, yielding 2-aminocyclohexanol, or its oxidation to a carbonyl group via the Nef reaction. almacgroup.comnih.gov Additionally, the carbon-carbon bond between the hydroxyl and nitro groups can be cleaved under specific conditions, such as using anhydrous copper sulfate (B86663) on silica (B1680970) gel, to produce ω-nitro ketones. researchgate.net
A significant derivatization of this compound is its conversion to esters, particularly acetates. This is commonly achieved through esterification or transesterification reactions. researchgate.net Biocatalytic methods, employing hydrolase enzymes, have proven highly effective for this purpose. For example, hydrolase-catalyzed transesterification using vinyl acetate (B1210297) as an acyl donor can produce 2-nitrocyclohexyl acetate. almacgroup.comresearchgate.net These enzymatic reactions are often used for the kinetic resolution of racemic this compound, allowing for the separation of its different stereoisomers in enantiopure form. researchgate.netucc.ieresearchgate.net Both enantiomers of cis- and trans-2-nitrocyclohexanol can be obtained in high enantiopurity by selecting the appropriate biocatalyst and reaction conditions for either enantioselective transesterification of the alcohol or hydrolysis of the corresponding acetate. researchgate.netresearchgate.net A specific chemical synthesis for (1S,2S,3R)-3-hydroxy-2-nitrocyclohexyl acetate has also been established, starting from the corresponding nitrodiol. orgsyn.org
Table 2: Hydrolase-Mediated Transesterification of (±)-trans-2-Nitrocyclohexanol almacgroup.com
| Enzyme | % Conversion | Acetate (1R,2S) ee [%] | Alcohol (1S,2R) ee [%] | E value |
|---|---|---|---|---|
| Lipase (B570770) from Candida rugosa | 49 | 98 | 94 | 196 |
| Lipase from hog pancreas | 49 | 98 | 94 | 196 |
| Lipase from wheat germ | 50 | >99 | >99 | >200 |
| Esterase from porcine liver | 47 | 81 | 70 | 25 |
| Lipase from Pseudomonas sp. | 50 | >99 | >99 | >200 |
ee = enantiomeric excess; E = enantiomeric ratio
Applications of 2 Nitrocyclohexanol As a Chiral Synthetic Building Block
Precursor for Densely Functionalized Cyclic and Acyclic Structures
2-Nitrocyclohexanol serves as a starting point for the synthesis of a variety of densely functionalized cyclic and acyclic molecules. The presence of the nitro and hydroxyl groups in a 1,2-relationship on a cyclic scaffold provides a platform for numerous synthetic manipulations. These functional groups can be stereoselectively transformed into other functionalities, leading to a high degree of molecular complexity.
The versatility of this compound is demonstrated in its use to create complex organic scaffolds from simpler building blocks. researchgate.net For instance, the reduction of 2-nitrocyclohexanones to 2-nitrocyclohexanols is a key step in the regioselective synthesis of conjugated nitrocyclohexenes. researchgate.net Furthermore, phosphine-triggered annulation reactions represent a powerful method for constructing cyclic and polycyclic carbocycles and heterocycles from precursors like this compound. rsc.org The ability to create intricate molecular frameworks is further highlighted by the synthesis of functionalized tricyclic chromanes through organocatalytic triple domino reactions, which can involve intermediates derived from this compound. unicam.it
The conversion of the nitro group into a carbonyl group via the Nef reaction provides access to dicarbonyl derivatives, which are important intermediates for a variety of target compounds. researchgate.netarkat-usa.org Additionally, the retro-Henry reaction can be employed to cleave the cyclohexane (B81311) ring, yielding acyclic structures. For example, 1-methyl-2-nitrocyclohexanol can be converted to 7-nitroheptan-2-one through a retro-Henry reaction. psu.edu
The following table summarizes some of the transformations of this compound leading to functionalized structures:
| Starting Material | Reaction Type | Product Type | Reference |
| 2-Nitrocyclohexanone (B1217707) | Reduction | This compound | researchgate.net |
| This compound | Dehydration, etc. | Functionalized Cyclic Compounds | rsc.org |
| This compound derivative | Nef Reaction | Dicarbonyl Derivative | researchgate.netarkat-usa.org |
| 1-Methyl-2-nitrocyclohexanol | Retro-Henry Reaction | Acyclic Nitroketone | psu.edu |
| This compound derivative | Domino Reaction | Tricyclic Chromane | unicam.it |
Utilization in the Construction of Nitrogen-Containing Heterocycles
The nitro group in this compound is a valuable precursor for the introduction of nitrogen into heterocyclic rings. Reduction of the nitro group to an amine is a common and pivotal transformation. The resulting amino alcohol, trans-2-aminocyclohexanol, is a key intermediate in the synthesis of various nitrogen-containing heterocycles. ontosight.ai
This transformation is particularly useful in the synthesis of complex alkaloids and other biologically active compounds. For example, the synthesis of a 20-methyl aspidospermidine (B1197254) analog utilizes an intermediate derived from a nitroaldol reaction, which is then subjected to a series of reductive steps to facilitate cyclization and form the tetracyclic core. psu.edu Similarly, the synthesis of (Z)-nummularine F, a cyclopeptide alkaloid, involves the reduction of a nitro group to an amine in a key step. psu.edu
The versatility of the nitro group is further demonstrated in the synthesis of various heterocyclic systems. For example, the reaction of functionalized nitroalkanes can lead to the formation of pyrroles. arkat-usa.org Additionally, a one-pot synthesis of N-arylpyrroles can be achieved using a cooperative catalytic system involving the condensation of aldehydes and nitromethane. researchgate.net
Intermediate in the Synthesis of Spiroketals and Related Complex Architectures
This compound and its derivatives play a crucial role as intermediates in the synthesis of spiroketals and other complex molecular architectures. The ability to control the stereochemistry of the hydroxyl and nitro groups is essential for constructing these intricate three-dimensional structures.
The synthesis of spiroketal derivatives can be achieved through various synthetic strategies that utilize nitroalkanes as key building blocks. mdma.ch For instance, the synthesis of spirojatamol involves a synthetic route where a nitro group is a key functional handle. mdma.ch The Nef reaction, which converts a nitro group to a carbonyl group, is often a critical step in these syntheses, enabling the formation of the spiroketal moiety. mdma.ch
Furthermore, the development of dearomatization reactions has enabled the rapid generation of highly functionalized spirotricyclic diamines, which can be further diversified to create a wide range of complex scaffolds. nih.gov While not directly starting from this compound, these methods highlight the importance of spirocyclic structures in medicinal chemistry and the types of complex architectures that can be accessed through innovative synthetic strategies.
Role in the Development of Pharmaceutical and Biologically Relevant Scaffolds
Chiral β-nitroalcohols, including this compound, are recognized as key building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. researchgate.netresearchgate.netalmacgroup.com The versatile reactivity of the hydroxyl and nitro functionalities allows for their conversion into various other groups, making them attractive starting materials for drug discovery and development. researchgate.net
The reduction of the nitro group in this compound to an amino group yields trans-2-aminocyclohexanol, a crucial intermediate in the synthesis of various drugs. ontosight.ai This amino alcohol serves as a chiral building block, influencing the stereochemistry and biological activity of the final pharmaceutical product. ontosight.ai For example, the indane scaffold, found in a range of biologically active molecules, can be synthesized using chiral precursors derived from nitroalcohols. mdpi.com A notable example is the development of PH46A, a potential anti-inflammatory agent, where the synthesis of the chiral core relies on methodologies applicable to nitroalcohols. mdpi.com
The application of this compound derivatives extends to the synthesis of various bioactive compounds. For instance, they can serve as precursors for the synthesis of Ambroxol, a mucolytic agent. Furthermore, derivatives of aminocyclohexanol are utilized in the development of kinase inhibitors. The ability to generate diverse and complex molecular scaffolds from this compound underscores its importance in the creation of novel therapeutic agents. nih.gov
The following table lists some examples of biologically relevant compounds or scaffolds synthesized using this compound or related β-nitroalcohols as intermediates:
| Compound/Scaffold | Biological Relevance/Application | Reference |
| trans-2-Aminocyclohexanol | Intermediate for various drugs | ontosight.ai |
| Indane Scaffold (e.g., PH46A) | Anti-inflammatory agents | mdpi.com |
| Ambroxol | Mucolytic agent | |
| Kinase Inhibitors | Targeting heme-regulated pathways | |
| (Z)-Nummularine F | Cyclopeptide alkaloid | psu.edu |
| 20-Methyl Aspidospermidine Analog | Alkaloid synthesis | psu.edu |
Mechanistic Elucidation and Kinetic Studies of 2 Nitrocyclohexanol Reactions
Detailed Mechanistic Investigations of the Henry Reaction with Cyclohexanone (B45756) Derivatives
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, in this case, cyclohexanone or its derivatives. wikipedia.org The fundamental mechanism proceeds through several reversible steps:
Deprotonation: The reaction initiates with a base abstracting an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. A variety of bases can be employed, including alkali metal hydroxides, alkoxides, and nonionic organic amines. wikipedia.org
Nucleophilic Attack: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of cyclohexanone. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.
Protonation: The alkoxide is subsequently protonated, typically by the conjugate acid of the base used in the initial step, to yield the final β-nitro alcohol product, 2-nitrocyclohexanol. wikipedia.org
All steps in the Henry reaction are reversible, which has significant implications for stereocontrol and the potential for side reactions. wikipedia.org
Mechanistic studies have also explored more complex variations. For instance, domino or cascade reactions that involve an initial Michael addition followed by an intramolecular Henry reaction can be used to construct highly functionalized chiral nitrocyclohexanol derivatives. mdpi.com In these intricate sequences, the mechanism involves multiple catalytic cycles to form several chemical bonds in a single operation. mdpi.com
Furthermore, investigations into specific catalyst systems have revealed more nuanced mechanistic pathways. Studies using cobalt-salen complexes, for example, have shown that the reaction can follow a bimetallic pathway, where the cooperation of two catalyst molecules leads to a significant rate enhancement compared to their monomeric counterparts. osti.gov
Studies on Competing Epimerization and Retro-Henry Pathways
Once formed, this compound can participate in competing equilibrium reactions, primarily the retro-Henry reaction and epimerization. The retro-Henry reaction is the reverse of the formation process, where the this compound cleaves back into cyclohexanone and the parent nitroalkane. psu.edu This reversibility can complicate product isolation and affect yields, particularly during subsequent chemical transformations like catalytic reduction, where it can lead to mixtures of stereoisomers. psu.edu
Detailed studies on the base-mediated interconversion of cis- and trans-2-nitrocyclohexanol have revealed a complex scenario. While this interconversion can occur via the retro-Henry/Henry pathway, it is significantly complicated by a competing epimerization pathway. almacgroup.comucc.ie This alternative pathway involves the deprotonation of the carbon atom attached to the nitro group (the C-2 position), which is also acidic. The resulting carbanion can then be re-protonated from either face, leading to inversion of stereochemistry at that center and thus converting one diastereomer into another without breaking the C-C bond.
In the context of a dynamic kinetic resolution (DKR) of 2-methyl-2-nitrocyclohexanol, researchers encountered challenges in combining the base-mediated interconversion of diastereomers with a lipase-mediated kinetic resolution. almacgroup.com The study demonstrated that the interconversion between cis and trans isomers was not straightforward, highlighting the influence of these competing pathways.
| Study Focus | Reactant(s) | Conditions | Observed Pathways | Key Findings | Reference(s) |
| Interconversion of Isomers | (±)-cis and (±)-trans-2-nitrocyclohexanol | Base-mediated | Retro-Henry, Epimerization | Interconversion is complicated by competing epimerization via deprotonation geminal to the nitro group. | almacgroup.com, ucc.ie |
| Dynamic Kinetic Resolution | 6-nitroheptanal | Base and Lipase (B570770) (CAL-B) | Intramolecular Henry, Retro-Henry, Epimerization, Enzymatic Acetylation | A sequential DKR process was necessary to achieve good diastereoselectivity and high enantiomeric excess due to the complexity of the competing reactions. | almacgroup.com, ucc.ie |
| Synthetic Application | 1-methyl-2-nitrocyclohexanol | Anhydrous copper sulfate (B86663) on silica (B1680970) gel, benzene (B151609) reflux | Retro-Henry Reaction | The retro-Henry reaction was successfully employed as a key bond-cleavage step in the synthesis of 7-nitroheptan-2-one. | psu.edu |
Transition State Analysis and Reaction Energetics in Stereoselective Processes
The stereochemical outcome of the Henry reaction with cyclohexanone derivatives is determined by the relative energies of the competing transition states leading to different diastereomeric products. researchgate.net The stereoselectivity depends on a delicate balance between steric and electronic effects in the transition state.
Two primary factors govern the facial selectivity of the nucleophilic attack on the cyclohexanone ring: researchgate.net
Steric Hindrance: This effect generally favors the equatorial approach of the nucleophile to avoid steric clashes with the axial hydrogens on the cyclohexane (B81311) ring.
Electronic Stabilization: This counteracting effect, sometimes referred to as the Cieplak effect or kinetic anomeric effect, involves the donation of electron density from adjacent axial C-H or C-C sigma bonds (σ) into the low-lying antibonding orbital (σ*) of the forming C-C bond. This charge-transfer stabilization is more effective for an axial approach, as the axial bonds are better aligned for orbital overlap. researchgate.net
The final stereochemical outcome—whether axial or equatorial attack is preferred—depends on the specific structure of the nucleophile and the reaction conditions, which can alter the balance between these opposing effects. researchgate.net
Computational studies and mechanistic models, often analogous to the Zimmerman-Traxler model for aldol (B89426) reactions, are used to rationalize the observed stereoselectivity. masterorganicchemistry.com Plausible transition state models for asymmetric Henry reactions often position the large substituents on the reactants far from each other to minimize steric repulsion. wikipedia.orgmdpi.com Furthermore, the orientation of the nitro group and the carbonyl oxygen is often anti-periplanar in the lowest energy transition state to minimize dipole-dipole repulsion. wikipedia.org Analysis of non-covalent interactions within the transition state, such as electrostatic attractions, can further explain the origins of selectivity in organocatalyzed processes. rsc.org
| Transition State Factor | Influence on Stereoselectivity | Favored Attack Path | Description | Reference(s) |
| Steric Hindrance | Disfavors axial attack | Equatorial | The incoming nucleophile experiences steric repulsion from the axial hydrogens at the C-3 and C-5 positions of the cyclohexanone ring. | researchgate.net |
| Electronic Stabilization (Cieplak Effect) | Favors axial attack | Axial | Electron donation from axial C-H/C-C bonds into the σ* orbital of the forming C-C bond stabilizes the transition state. | researchgate.net |
| Torsional Strain | Disfavors axial attack | Equatorial | The approach of the nucleophile from the axial direction can increase torsional strain as the carbonyl group moves out of the plane. | |
| Dipole Minimization | Influences relative orientation | Varies | The nitro group and carbonyl oxygen orient themselves anti to one another to minimize electrostatic repulsion in the transition state. | wikipedia.org, mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Chromatographic Methods for Purity and Isomeric Analysis
High-resolution chromatography is a cornerstone for the analysis of 2-nitrocyclohexanol, enabling the separation and quantification of its various stereoisomers. Given the compound's chirality, chiral high-performance liquid chromatography (HPLC) is a particularly vital tool.
Detailed research findings demonstrate that the kinetic bioresolution of this compound can be effectively monitored using chiral HPLC. researchgate.net For instance, in studies involving the lipase-catalyzed transesterification of mixtures of 2-methyl-2-nitrocyclohexanol isomers, chiral HPLC was used to determine the enantiomeric excess (ee) of the resulting alcohols and acetate (B1210297) products. ucc.ie The separation is typically achieved using specialized chiral stationary phases. Columns such as the Daicel Chiralcel OJ-H or Chiralpak AS/AD are frequently employed for this purpose. ucc.iewiley-vch.depsu.edu The mobile phase often consists of a mixture of hexane (B92381) and isopropanol, with typical ratios around 90:10 or 97:3, and a flow rate of 0.75 to 1.0 mL/min. ucc.iewiley-vch.de
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful high-resolution technique used for analyzing nitro compounds. nih.govbotanyjournals.comnih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is favored for chiral separations of non-volatile derivatives, GC-MS is highly effective for analyzing volatile compounds and provides structural information based on fragmentation patterns, complementing the data from other spectroscopic methods. botanyjournals.comspectrabase.com
The table below summarizes representative HPLC conditions used in the analysis of this compound derivatives, highlighting the diastereoselective acetylation process.
| Enzyme | Reaction Time | Substrate/Product | Relative Percentage (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| CAL-B (immob) | 62.5 h | cis-2-methyl-2-nitrocyclohexanol | 27 | 15 |
| trans-2-methyl-2-nitrocyclohexanol | 30 | 74 | ||
| cis-2-methyl-2-nitrocyclohexyl acetate | 11 | >98 | ||
| trans-2-methyl-2-nitrocyclohexyl acetate | 32 | >98 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound and its isomers. High-resolution proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide critical information about the connectivity and spatial arrangement of atoms within the molecule. collectionscanada.gc.camdpi.com
The relative stereochemistry of the hydroxyl and nitro groups (cis or trans) on the cyclohexane (B81311) ring can be determined by analyzing the vicinal coupling constants (³J) in the ¹H NMR spectrum. sci-hub.red A study on 4-nitrocyclohexanol isomers established a clear correlation: the trans isomer exhibits larger coupling constants for the proton alpha to the hydroxyl group (9.9 and 4.1 Hz) compared to the cis isomer (5.1 and 2.9 Hz). sci-hub.red This principle is directly applicable to this compound for assigning the cis and trans configurations. The chair conformation of the cyclohexane ring dictates the dihedral angles between adjacent protons, which in turn influences the magnitude of the coupling constants.
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, especially in complex derivatives. mdpi.comipb.pt These methods reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This comprehensive connectivity map is crucial for confirming the molecular structure.
The following table presents typical NMR data used for the assignment of this compound isomers.
| Isomer | Proton Signal | Observed Vicinal Coupling Constants (J) in Hz | Stereochemical Assignment |
|---|---|---|---|
| cis-4-nitrocyclohexanol | H-C-OH | 5.1 and 2.9 | Axial-equatorial and equatorial-equatorial couplings suggest an axial hydroxyl group. |
| trans-4-nitrocyclohexanol | H-C-OH | 9.9 and 4.1 | Axial-axial and axial-equatorial couplings suggest an equatorial hydroxyl group. |
X-ray Crystallography for Absolute Stereochemical Determination of this compound Derivatives
While NMR can define relative stereochemistry, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. soton.ac.ukresearchgate.net For organic compounds composed of light atoms (C, H, O, N), obtaining a high-quality single crystal suitable for analysis can be challenging. researchgate.net Furthermore, the anomalous scattering effect, which allows for the determination of absolute stereochemistry, is weak for these elements. researchgate.net
To overcome these challenges, a common strategy is to prepare a crystalline derivative of the target molecule. acs.org In the context of this compound, this would involve reacting it with a chiral molecule of known absolute configuration or a molecule containing a heavier atom to facilitate crystallization and enhance the anomalous dispersion effect. researchgate.netucc.ie For example, the absolute configuration of a chiral cyclobutanone (B123998) was successfully determined through X-ray diffraction analysis of its camphanoate derivative. acs.org A similar approach could be applied to this compound.
The process involves irradiating the single crystal derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides the precise three-dimensional coordinates of every atom in the crystal lattice. soton.ac.uk By employing anomalous dispersion techniques and analyzing the intensities of specific reflections (Bijvoet pairs), the absolute stereochemistry can be assigned with high confidence, often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. soton.ac.ukresearchgate.net This technique provides irrefutable proof of the molecule's absolute structure, which is essential for applications in asymmetric synthesis where the precise stereochemistry of starting materials, intermediates, and final products is paramount. ucc.ie
Computational Chemistry and Molecular Modeling Approaches for 2 Nitrocyclohexanol
Theoretical Investigations of Stereoisomeric Conformations and Stabilities
The structure of 2-nitrocyclohexanol, featuring two adjacent substituted carbon atoms on a cyclohexane (B81311) ring, gives rise to multiple stereoisomers (diastereomers and enantiomers). The spatial arrangement of the hydroxyl (-OH) and nitro (-NO2) groups, along with the inherent chair-like conformations of the cyclohexane ring, results in a complex conformational landscape. Experimentally, synthesizing and separating these isomers can be challenging, with some preparations yielding inseparable impurities. collectionscanada.gc.ca Computational methods offer a viable path to understanding the relative stabilities and preferred conformations of these isomers.
Application of Molecular Mechanics (MM+) and Quantum Chemical Calculations
To navigate the conformational complexity of this compound and its derivatives, chemists employ a range of computational tools, from rapid molecular mechanics methods to more rigorous quantum chemical calculations.
Molecular Mechanics (MM+): This approach models a molecule as a collection of atoms connected by springs, using classical physics to calculate the potential energy of a given conformation. The MM+ force field is particularly useful for performing conformational searches to identify low-energy structures. For instance, in studies involving derivatives of this compound, the MM+ program has been used to build and model structures, as well as to perform conformational analyses to locate the most stable conformers. journal-of-agroalimentary.ro This process typically involves considering flexible bonds and rings and retaining all conformations within a specific energy window above the global minimum. journal-of-agroalimentary.ro
Quantum Chemical Calculations: For a more accurate description of electronic effects, which are crucial in a molecule with polar nitro and hydroxyl groups, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) are used to solve the electronic structure of the molecule, providing more reliable energy values and geometric parameters. dergipark.org.tracademie-sciences.fr DFT calculations can accurately predict the equilibrium distribution of diastereomers for reactions that produce β-nitroalcohols, such as the intramolecular Henry reaction that can form this compound. ucc.iewikipedia.org This predictive power stems from the ability to precisely calculate the relative stabilities of the different stereoisomers. The large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as calculated by DFT, can indicate high chemical stability for a particular conformation. niscpr.res.in
| Computational Method | Application in Studying this compound Stereoisomers | Key Insights |
| Molecular Mechanics (MM+) | Initial structure modeling and comprehensive conformational searches. journal-of-agroalimentary.ro | Identifies a range of possible low-energy conformations efficiently. |
| Density Functional Theory (DFT) | Accurate calculation of relative energies and geometric optimization of stereoisomers. dergipark.org.tracademie-sciences.fr | Predicts the most stable isomer and conformation based on electronic structure; elucidates intramolecular interactions (e.g., hydrogen bonding). |
| HOMO-LUMO Energy Gap Analysis | Assessment of the kinetic stability and chemical reactivity of different isomers. niscpr.res.in | A larger energy gap suggests higher stability and lower reactivity for a given stereoisomer. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. For this compound, which is often synthesized via a base-catalyzed intramolecular nitroaldol (Henry) reaction, these methods can illuminate the entire reaction coordinate from reactants to products. ucc.iewikipedia.org
By modeling the reaction, researchers can identify and characterize the structure and energy of key intermediates, such as the nitronate anion formed after the initial deprotonation, and the transition states that connect them. wikipedia.org DFT calculations are the workhorse for these studies, allowing for the precise location of transition state structures and the calculation of activation energy barriers. rsc.org This information is critical for understanding reaction rates and predicting the stereochemical outcome. For example, by comparing the energy barriers for the formation of different diastereomers, one can predict which isomer will be favored under kinetic control. Comparing the final energies of the products reveals the thermodynamically favored isomer. Such computational insights are invaluable for designing synthetic routes that yield a specific, desired stereoisomer of this compound.
| Parameter | Description | Significance for this compound Synthesis |
| Reactant Geometry | The optimized 3D structure of the starting material (e.g., 6-nitro-1-hexanal). | Determines the initial state for the reaction pathway. |
| Transition State (TS) Energy | The energy maximum along the reaction coordinate, representing the activation barrier. | A lower TS energy indicates a faster reaction rate. Comparing TS energies for different stereochemical pathways predicts the kinetic product. |
| Intermediate Stability | The energy of transient species, such as the nitronate anion in the Henry reaction. | Stable intermediates can influence the overall reaction kinetics and pathway. |
| Product Energy | The final energy of the resulting stereoisomers of this compound. | The isomer with the lowest energy is the thermodynamically favored product. |
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies in Biological Contexts
Beyond its fundamental chemical properties, this compound and its derivatives are of interest in biological contexts. Computational techniques like molecular docking and QSAR are essential for exploring these potential applications.
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a protein's active site to form a stable complex. scielo.org.mxnih.gov It is a cornerstone of computer-aided drug design. Notably, a derivative, 2-chlorocyclohexylmethyl-2-hydroxymethyl-6-nitrocyclohexanol, was used as a reference compound in molecular docking studies aimed at discovering antiviral agents against the SARS-CoV-2 main protease (3CLpro). journal-of-agroalimentary.rojournal-of-agroalimentary.ro In these studies, computational models were used to dock other potential antiviral drugs into the protease's binding site, using the known interactions of the nitrocyclohexanol derivative as a benchmark. journal-of-agroalimentary.ro
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For nitroaliphatic compounds, QSAR models have been developed to predict properties like toxicity or impact sensitivity. researchgate.netresearchgate.net These models rely on calculating a variety of molecular descriptors that quantify physicochemical properties.
These descriptors can be constitutional (e.g., number of nitro groups), topological, geometrical, or electronic in nature. researchgate.net Quantum chemical calculations are often used to derive descriptors such as electrostatic potential and orbital energies (HOMO/LUMO), which have been shown to improve the predictive power of QSAR models for nitro compounds. nih.gov For example, QSAR studies on nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and van der Waals forces are key contributors to toxicity. mdpi.com
| Study Type | Application | Example Finding |
| Molecular Docking | Predicting binding modes of ligands to biological targets like enzymes. | A this compound derivative served as a reference for docking antivirals to the SARS-CoV-2 protease. journal-of-agroalimentary.rojournal-of-agroalimentary.ro |
| QSAR | Correlating molecular structure with biological activity or other properties (e.g., toxicity). | Models for nitroaliphatic compounds use descriptors like the number of nitro groups and quantum chemical parameters to predict properties. researchgate.netresearchgate.net |
Emerging Research Directions and Future Prospects in 2 Nitrocyclohexanol Chemistry
Development of Novel and Sustainable Catalytic Systems for Asymmetric Synthesis
The asymmetric synthesis of 2-nitrocyclohexanol and related β-nitroalcohols, primarily through the Henry (nitroaldol) reaction, is a central theme in modern organic chemistry. ucc.iealmacgroup.com Significant efforts are being directed toward creating highly effective and environmentally benign catalytic systems that can control stereochemistry with precision.
Researchers are moving beyond traditional methods to explore a variety of novel catalysts. One promising area is the use of chiral guanidine (B92328) catalysts for acylative kinetic resolutions of nitroaldol adducts. Another significant development involves the application of rare-earth metal-based catalysts. For instance, lanthanum alkoxide in conjunction with (S)-binaphthol has been used to achieve high enantiomeric excesses in asymmetric nitroaldol reactions. psu.edu Similarly, catalyst systems derived from samarium have proven effective. psu.edu A dual catalytic system using iron(III) chloride (FeCl₃) as a Lewis acid and piperidine (B6355638) as a base has also been developed, offering an inexpensive and efficient method for promoting the Henry reaction under mild conditions. researchgate.net
These new systems offer pathways to enantiomerically enriched nitroalcohols, which are critical precursors for chiral β-amino alcohols and other bioactive molecules. researchgate.netpsu.edu The focus remains on developing catalysts that are not only highly selective but also sustainable, minimizing waste and avoiding the use of toxic reagents.
Integration of this compound Transformations into Continuous Flow Synthesis Methodologies
Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. The integration of this compound synthesis and its subsequent transformations into continuous flow reactors is a key area of future development. smolecule.com
While specific examples detailing the continuous flow synthesis of this compound itself are still emerging, research on related compounds demonstrates the potential of this approach. For example, the telescoped continuous flow synthesis of optically active γ-nitrobutyric acids, which are also derived from nitroalkanes, highlights the feasibility of applying this technology to nitro-compound chemistry. rsc.org Researchers with expertise in nitro compounds have also successfully developed continuous flow methods for other complex molecules, indicating a transferable expertise. unicam.it The use of continuous flow reactors is anticipated to improve the efficiency and yield of reactions involving this compound and its derivatives, making it a more viable process for industrial-scale applications. smolecule.com
Exploration of New Biocatalytic Strategies and Enzyme Engineering for Enhanced Selectivity
Biocatalysis has become an indispensable tool for the synthesis of chiral compounds, offering high selectivity under mild, environmentally friendly conditions. researchgate.netnih.gov In the context of this compound, research is focused on discovering new biocatalytic routes and engineering existing enzymes for improved performance. researchgate.netresearchgate.net
Several biocatalytic strategies have been developed for the asymmetric synthesis of β-nitroalcohol stereoisomers, including kinetic resolution, dynamic kinetic resolution (DKR), and direct enzyme-catalyzed Henry reactions. researchgate.netnih.gov A variety of enzymes, particularly hydrolases and lipases like Candida antarctica lipase (B570770) B (CAL-B), have been screened and optimized for the enantioselective transesterification of this compound and the hydrolysis of its corresponding acetate (B1210297). researchgate.netalmacgroup.comalmacgroup.com This allows for the preparation of all four diastereomers of this compound in enantiopure form. researchgate.net
Future progress in this area hinges on enzyme engineering and process optimization. "Medium engineering," which involves adjusting the solvent system, has been shown to dramatically improve the enantioselectivity of enzymes like CAL-B. acs.org Furthermore, enzyme immobilization, for example by adsorbing enzymes onto supports like celite®545, can significantly enhance their stability and reusability, particularly under challenging pH conditions. researchgate.netresearchgate.net Researchers are also exploring dynamic kinetic resolution (DKR) systems, which combine lipase-mediated resolution with in-situ racemization of the starting material to overcome the 50% theoretical yield limit of standard kinetic resolutions. ucc.iealmacgroup.com
| Biocatalytic Strategy | Enzyme Class/Example | Application | Key Findings | Citation |
|---|---|---|---|---|
| Kinetic Resolution (Transesterification) | Hydrolases, Lipases (e.g., CAL-B, P. cepacia) | Resolution of racemic cis- and trans-2-nitrocyclohexanol. | Enables access to enantiopure forms of all four diastereomers by selecting the appropriate biocatalyst and conditions. | researchgate.netalmacgroup.com |
| Kinetic Resolution (Hydrolysis) | Hydrolases | Enantioselective hydrolysis of 2-nitrocyclohexyl acetate. | Complementary to transesterification for accessing specific enantiomers. | researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Lipases (e.g., CAL-B) combined with a base | One-pot conversion of a racemic starting material to a single enantiopure product. | Challenges with competing side reactions (epimerization) have been noted. Reaction engineering is crucial for success. | ucc.iealmacgroup.com |
| Retro-Henry Reaction | Hydroxynitrile Lyase (HNL) from Arabidopsis thaliana (AtHNL) | Resolution of racemic β-nitroalcohols. | Immobilization on celite®545 improves catalyst stability at low pH and allows for reuse. | researchgate.netresearchgate.net |
Investigation of Novel Reaction Pathways and Synthetic Transformations of this compound
This compound is a valuable synthon precisely because its functional groups can be readily converted into other useful moieties. researchgate.net A key area of ongoing research is the exploration of novel transformations that expand its synthetic utility.
The most prominent transformation is the reduction of the nitro group to an amine, which provides access to valuable 1,2-aminoalcohols such as trans-2-aminocyclohexanol. smolecule.comcdnsciencepub.com These amino alcohols are crucial building blocks for pharmaceuticals and chiral ligands. researchgate.netpsu.edu Beyond simple reduction, researchers are investigating more complex, one-pot sequences. For example, a one-pot diastereoselective synthesis has been developed to produce 2-acyl-4-nitrocyclohexanol derivatives in an aqueous medium. unicam.it
Efforts to combine reaction steps, such as the intramolecular Henry reaction with a subsequent DKR, have also been explored. ucc.iealmacgroup.com These studies, while challenging, provide deep insights into the reactivity of the system. For instance, investigations into the DKR of this compound revealed a competing epimerization pathway. ucc.ie This led to the strategic use of a modified substrate, 2-methyl-2-nitrocyclohexanol, to block this unwanted side reaction and allow for a clean, reversible nitroaldol reaction, thereby enabling a more controlled dynamic resolution. ucc.iealmacgroup.com Such studies not only solve specific synthetic problems but also broaden the fundamental understanding of the reaction mechanisms governing this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 2-nitrocyclohexanol, and how can its purity be validated experimentally?
- Methodological Answer : this compound is synthesized via transesterification of 2-nitrocyclohexyl nitrite ester with water during reaction extraction. Post-synthesis, continuous ether extraction and prep GC purging are used for isolation . Purity validation requires IR spectroscopy, with key absorption bands at 3430 cm⁻¹ (O-H stretch) and 1550 cm⁻¹ (nitro group stretch), alongside GC analysis to confirm absence of byproducts like 1,2-dinitrocyclohexane .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : IR spectroscopy is essential for identifying functional groups (e.g., nitro and hydroxyl). Nuclear Magnetic Resonance (NMR) can resolve stereochemical ambiguities, particularly for cis/trans isomers. For example, coupling constants in -NMR distinguish axial/equatorial proton arrangements in the cyclohexanol ring. Cross-referencing spectral data with NIST Standard Reference Database entries ensures accuracy .
Advanced Research Questions
Q. How can enantioselective synthesis of cis- and trans-2-nitrocyclohexanol be achieved, and what biocatalytic strategies optimize enantiomeric excess?
- Methodological Answer : Enantiopure forms are accessible via enzyme-catalyzed kinetic resolution. Hydrolases (e.g., lipases or esterases) enable enantioselective transesterification or hydrolysis of this compound acetate derivatives. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer under optimized pH and solvent conditions (e.g., biphasic systems with MTBE/water), achieving >99% enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be systematically varied to optimize selectivity .
Q. How should researchers address contradictions in mechanistic data during free-radical oxidation studies involving this compound?
- Methodological Answer : Contradictions in radical initiation pathways (e.g., discrepancies in nitro group stability under oxidative conditions) require systematic analysis:
- Step 1 : Replicate experiments under inert atmospheres to rule out oxygen interference.
- Step 2 : Use Electron Paramagnetic Resonance (EPR) to detect transient radical intermediates.
- Step 3 : Cross-validate kinetic data with computational models (e.g., DFT calculations of bond dissociation energies for nitro-alcohol derivatives).
Contradictions often arise from unaccounted side reactions (e.g., nitrite ester decomposition) or solvent effects .
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow guidelines for rigorous reporting:
- Detailed Protocols : Document solvent purity, reaction vessel passivation, and GC/MS parameters (e.g., column type, carrier gas flow rates) .
- Validation : Compare IR/NMR data with NIST reference spectra (e.g., SRD 69) to confirm compound identity .
- Data Transparency : Publish raw spectral datasets and chromatograms in supplementary materials to enable independent verification .
Data Contradiction Resolution
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., DSC vs. TGA results) may stem from experimental artifacts:
- Controlled Atmosphere Analysis : Perform thermogravimetric analysis under nitrogen vs. air to assess oxidative decomposition pathways.
- Isothermal Studies : Monitor stability at fixed temperatures (e.g., 100–150°C) using inline FTIR to detect volatile byproducts (e.g., NO).
- Reference Standards : Cross-check with NIST-reported thermochemical data (e.g., ΔfH°liquid) to validate experimental enthalpy values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
